

SAR156497 pharmacological profile

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Compound Focus: SAR156497

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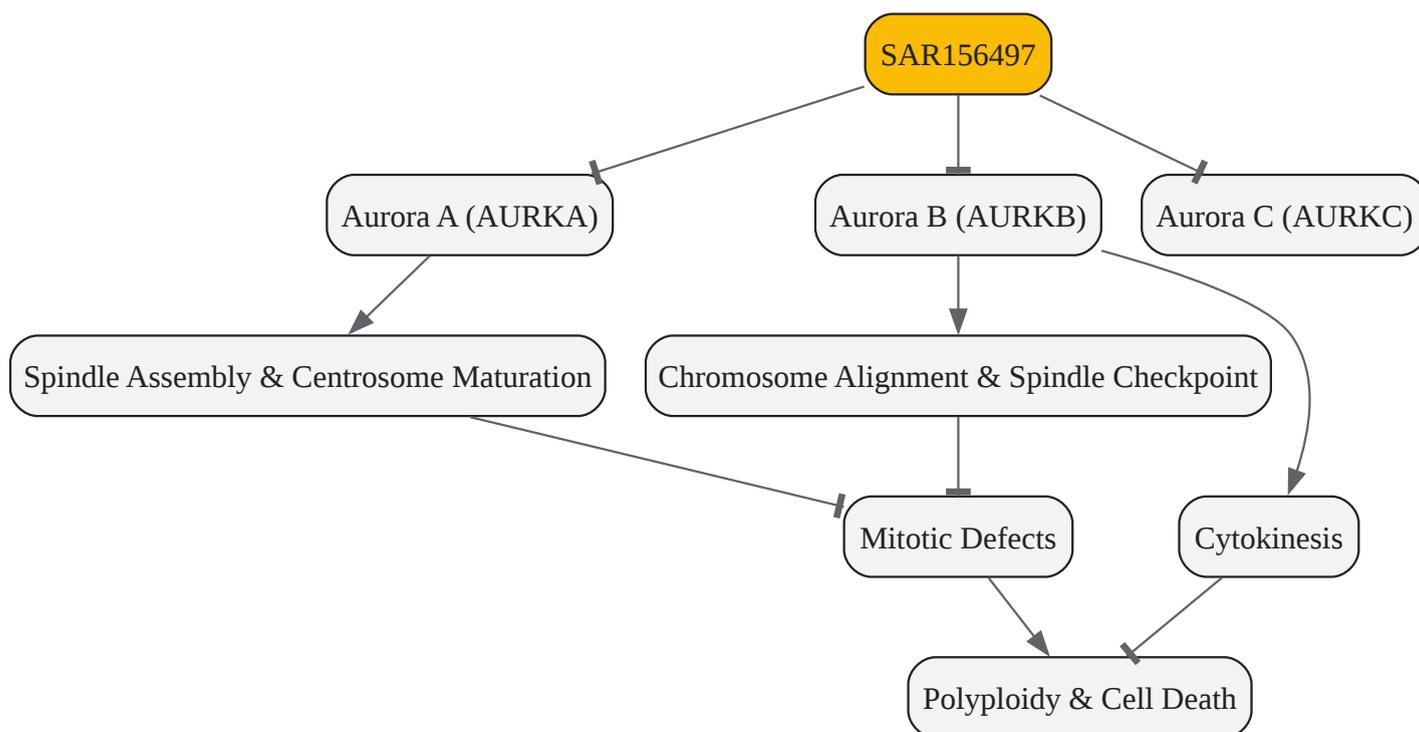
Experimental Data & Protocols

To evaluate the pharmacological profile of **SAR156497**, researchers typically employ a series of standardized experimental protocols. Key methodologies from the cited research include:

- **Biochemical Kinase Assays:** Activity against Aurora A, B, and C was confirmed using biochemical kinase assays. These experiments measure the compound's ability to inhibit the kinase function of purified proteins [1].
- **Cellular Biomarker Inhibition (Western Blot):** The cellular activity of the compound was assessed by its ability to inhibit the phosphorylation of specific biomarkers. This includes:
 - **Aurora A Autophosphorylation:** A marker of its own activation state.
 - **Histone H3 Serine 10 Phosphorylation:** A canonical substrate and biomarker of Aurora B kinase activity [1].
- **FACS Cell Cycle Analysis:** To investigate the effects on the cell cycle, cells are treated with the compound and then analyzed by Fluorescence-Activated Cell Sorting (FACS). This protocol quantifies DNA content, revealing the accumulation of cells with 4N DNA (polyploidy) due to failed cytokinesis, a classic effect of Aurora B inhibition [1].
- **Kinome-Wide Selectivity Profiling:** Selectivity was demonstrated by profiling the compound against a large panel of human kinases to confirm minimal off-target interactions [1].
- **X-ray Crystallography:** The high-resolution crystal structure of **SAR156497** in complex with Aurora A was solved. This protocol provides atomic-level insights into the compound's binding mode and the structural determinants of its selectivity [2].

Mechanism of Action and Signaling Pathways

The Aurora kinase family plays an essential role in mitosis, and its aberrant expression is linked to a broad range of cancers [3].



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*Aurora kinases regulate critical mitotic processes. **SAR156497** simultaneously inhibits Aurora A, B, and C, disrupting spindle formation, chromosome segregation, and cell division, ultimately leading to mitotic failure and cell death [3] [4] [1].*

Structural Binding Insights

The high-resolution crystal structure of **SAR156497** bound to Aurora A provides a molecular rationale for its potency and exceptional selectivity [2].

The compound binds competitively in the ATP-binding site of the kinase. Key interactions include [1]:

- **Hinge Region Binding:** The core scaffold forms two hydrogen bonds with the backbone of residue Ala213 in the hinge region.
- **Deep Hydrophobic Pocket Penetration:** A unique kink in the tricyclic scaffold inserts an aromatic ring into a deep hydrophobic pocket formed by Leu263 and the activation segment. This interaction is a key selectivity determinant, as the steric requirements of this pocket are not tolerated by many other kinases.
- **Solvent-Exposed Orientation:** Other parts of the molecule, like a propanoylaminobenzamido moiety, are oriented toward the solvent-exposed region, which also contributes to the selective binding profile.

Comparative Inhibitor Data

The table below places **SAR156497** in context with other inhibitors from the research, highlighting its standout feature of high selectivity.

Compound	Reported Activity	Key Characteristics
SAR156497	Pan-Aurora inhibitor (A, B, C) [3]	"Exquisitely selective," minimal off-target activity, narrow therapeutic window in vivo [1]
Compound 1 (from [1])	Pan-Aurora inhibitor [1]	Highly selective, potent cellular activity, moderate off-target activity on PLK4 [1]
Compound 2 (from [1])	Pan-Aurora inhibitor [1]	Highly selective, co-crystal structure with Aurora A solved, causes cell cycle arrest in some lines [1]
Alisertib (MLN8237)	Aurora A inhibitor [5]	Well-known selective AURKA inhibitor; has progressed to Phase III clinical trials [5]

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